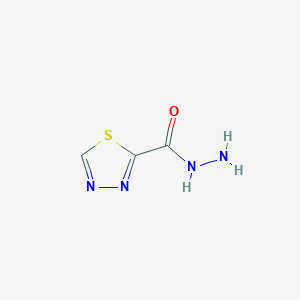

1,3,4-Thiadiazole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

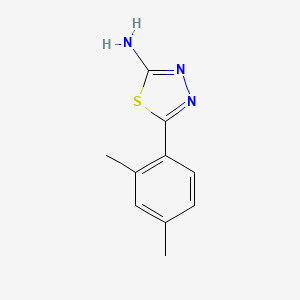

1,3,4-Thiadiazole-2-carbohydrazide is a chemical compound . Its empirical formula is C3H4N4OS and it has a molecular weight of 144.16 .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Molecular Structure Analysis

The molecular structure of 1,3,4-Thiadiazole-2-carbohydrazide was investigated using DFT calculations (b3lyp/6-311++G (d,p)) . The geometry and physiochemical properties of the structures were studied .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-Thiadiazole-2-carbohydrazide involve the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction results in the formation of 1,3,4-Thiadiazole molecules .

Physical And Chemical Properties Analysis

1,3,4-Thiadiazole-2-carbohydrazide is a solid compound . Its physical and thermo-acoustical parameters such as density, ultrasonic velocity, and viscosity have been measured in a binary liquid mixture over the entire molality range at various temperatures .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,3,4-Thiadiazole-2-carbohydrazide derivatives have demonstrated significant anticancer properties. For instance, certain synthesized derivatives exhibited potent cytotoxicity against ovarian cancer cell lines in the National Cancer Institute's 60 human tumor cell line in vitro screen (Terzioğlu & Gürsoy, 2003).

Antimicrobial Activity

These compounds also show promising antimicrobial properties. A study synthesizing new derivatives found effective antibacterial activity against Staphylococcus aureus and modest antifungal activity against Candida albicans (Tiperciuc et al., 2012). Another study on novel 1,3,4-thiadiazole derivatives reported effective antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans (Muğlu et al., 2020).

Pharmacological Activities

The 1,3,4-thiadiazole class is known for its diverse biological activities. They exhibit a range of pharmacological effects such as anticancer, antibacterial, antifungal, and antiviral properties, and also impact the central nervous system showing anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. They interact with various enzymes including carbonic anhydrase, cyclooxygenase, and others (Matysiak, 2015).

Agricultural Applications

1,3,4-Thiadiazole derivatives have applications in agriculture as insecticides, pesticides, fungicides, and plant-growth regulators. These compounds exhibit broad-spectrum biological activities that are beneficial in crop protection and management (Kemparajegowda et al., 2019).

Synthesis Methods

Recent developments have been made in the synthesis methods of 1,3,4-thiadiazole derivatives. A novel approach was developed for the synthesis of 1,3,4-thiadiazole-2-amine derivatives in a one-pot manner using less toxic additives (Kokovina et al., 2021). This advancement is crucial for environmentally friendly and efficient production of these compounds.

Safety and Hazards

Zukünftige Richtungen

Future research directions could involve further exploration of the antimicrobial properties of 1,3,4-Thiadiazole-2-carbohydrazide and its derivatives . Additionally, the development of more sustainable, regioselective, environmentally friendly synthetic strategies for thiadiazoles could be a potential area of focus .

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWHNJBLDNPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)

![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)

![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662125.png)

![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)

![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)